3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide
Description
3,4-Difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide is a benzamide derivative featuring a 3,4-difluorophenyl core linked to a cyclopropylmethyl-thiophene moiety via an amide bond. The compound’s structure combines electron-withdrawing fluorine atoms on the benzamide ring with a thiophene-containing cyclopropyl group, which may enhance metabolic stability and modulate target binding interactions.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHDALNWRVJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide typically involves multiple steps:
Formation of the cyclopropylmethyl intermediate: This can be achieved through the reaction of thiophene-2-carboxaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the difluoro groups: The difluoro groups can be introduced via a halogen exchange reaction using a suitable fluorinating agent.
Coupling with benzamide: The final step involves coupling the difluoro-substituted intermediate with benzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the difluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amine derivatives.
Substitution: Products where the difluoro groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide-containing compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoro groups and the thiophene ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog: 3,5-Dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide
This analog (CAS 1203411-64-6) shares the cyclopropylmethyl-thiophene substituent but differs in the benzamide substituents (3,5-dimethyl vs. 3,4-difluoro).
| Property | 3,4-Difluoro Target Compound | 3,5-Dimethyl Analog |
|---|---|---|
| Molecular Formula | C₁₇H₁₆F₂N₂OS (estimated) | C₁₇H₁₉NOS |
| Molecular Weight | ~312.3 | 285.40 |
| Key Substituents | 3,4-difluorophenyl | 3,5-dimethylphenyl |
| Electronic Effects | Electron-withdrawing (F) | Electron-donating (CH₃) |
| Lipophilicity (LogP) | Higher (fluorine substitution) | Lower (methyl substitution) |
The fluorine atoms in the target compound likely improve metabolic stability and enhance dipole interactions in binding pockets compared to the methyl groups in the analog.
Comparison with Triazole-Containing Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share the 2,4-difluorophenyl group but incorporate triazole and sulfonyl functionalities.
| Property | Target Compound | Triazole Derivatives [7–9] |
|---|---|---|
| Core Structure | Benzamide | 1,2,4-Triazole |
| Key Functional Groups | Cyclopropylmethyl-thiophene | Sulfonylphenyl, triazole-thione |
| Tautomerism | Absent | Present (thione-thiol equilibrium) |
| IR Spectral Features | C=O stretch ~1660–1680 cm⁻¹ | C=S stretch ~1247–1255 cm⁻¹ |
The triazole derivatives exhibit tautomerism, which can influence their reactivity and binding modes. In contrast, the target compound’s rigid benzamide backbone and cyclopropane ring may confer greater conformational stability .
Comparison with Pesticidal Benzamide Derivatives
Several benzamides in –7, such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), are used as herbicides.
| Property | Target Compound | Diflufenican |
|---|---|---|
| Substituents | 3,4-Difluorophenyl, thiophene | 2,4-Difluorophenyl, pyridine |
| Application | Research (potential pharma) | Herbicide |
| Key Groups | Cyclopropylmethyl-thiophene | Trifluoromethylphenoxy-pyridine |
| Bioactivity | Unknown (structural focus) | Inhibition of carotenoid biosynthesis |
The target compound’s thiophene-cyclopropyl group contrasts with diflufenican’s pyridine and trifluoromethylphenoxy moieties, suggesting divergent biological targets. Fluorine atoms in both compounds enhance stability, but the target’s lack of bulky hydrophobic groups may limit pesticidal activity .
Biological Activity
3,4-Difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound features a difluorobenzamide structure with a thiophenyl-cyclopropyl substituent, which contributes to its unique biological properties. The general formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit notable antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth. Kinase inhibitors have shown promise in targeting cancer cells selectively, leading to reduced proliferation and increased apoptosis.
- Case Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have demonstrated that the compound can induce cell cycle arrest and apoptosis at micromolar concentrations.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| MCF-7 (breast cancer) | 10 | 50% inhibition of growth | |
| CCRF-CEM (leukemia) | 5 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, particularly against bacterial and fungal strains.
- In Vitro Studies : Research has shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for tumor growth and survival.
- Receptor Modulation : The compound might interact with specific receptors that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
- Absorption : The compound is expected to have good oral bioavailability based on its chemical structure.
- Distribution : Lipophilicity suggests it may effectively penetrate cellular membranes.
- Metabolism : It is likely metabolized in the liver, with potential active metabolites contributing to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
